N'-(2,5-dimethylphenyl)-N,N-dimethylthiourea
CAS No.: 485381-49-5
Cat. No.: VC4653170
Molecular Formula: C11H16N2S
Molecular Weight: 208.32
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 485381-49-5 |
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Molecular Formula | C11H16N2S |
Molecular Weight | 208.32 |
IUPAC Name | 3-(2,5-dimethylphenyl)-1,1-dimethylthiourea |
Standard InChI | InChI=1S/C11H16N2S/c1-8-5-6-9(2)10(7-8)12-11(14)13(3)4/h5-7H,1-4H3,(H,12,14) |
Standard InChI Key | PLEQLRPCCKRYJZ-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1)C)NC(=S)N(C)C |
Introduction
Chemical Identity and Structural Characteristics
N'-(2,5-Dimethylphenyl)-N,N-dimethylthiourea (CAS: 485381-49-5) is a thiourea derivative with the molecular formula C₁₁H₁₆N₂S and a molecular weight of 208.32 g/mol . Its structure features a thiourea core (NH–C(=S)–N) substituted with a 2,5-dimethylphenyl group on one nitrogen atom and two methyl groups on the adjacent nitrogen (Figure 1). The compound’s IUPAC name is 1-(2,5-dimethylphenyl)-3,3-dimethylthiourea, and its canonical SMILES representation is CC1=CC(=C(C=C1)C)NC(=S)N(C)C .
Figure 1: Structural representation of N'-(2,5-dimethylphenyl)-N,N-dimethylthiourea.
Synthesis and Reaction Pathways
The synthesis of N'-(2,5-dimethylphenyl)-N,N-dimethylthiourea typically involves the condensation of N,N-dimethylthiourea with 2,5-dimethylphenyl isothiocyanate under reflux conditions in polar aprotic solvents such as dioxane or ethanol . A generalized reaction scheme is provided below:
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N,N-Dimethylthiourea Preparation:
N,N-Dimethylthiourea is synthesized via the reaction of dimethylamine with carbon disulfide, followed by ammonolysis : -
Condensation with 2,5-Dimethylphenyl Isothiocyanate:
The thiourea intermediate reacts with 2,5-dimethylphenyl isothiocyanate to yield the target compound :Typical conditions include refluxing in dioxane for 5–8 hours, followed by precipitation and purification via recrystallization .
Physicochemical Properties
Key properties of N'-(2,5-dimethylphenyl)-N,N-dimethylthiourea include:
Biological and Industrial Applications
Antimicrobial Activity
N'-(2,5-dimethylphenyl)-N,N-dimethylthiourea derivatives exhibit promising antimicrobial properties. For instance, structurally related thiazole analogs demonstrate broad-spectrum activity against drug-resistant Staphylococcus aureus and Candida auris . The thiourea moiety enhances membrane permeability, disrupting microbial cell walls .
Antioxidant Properties
Thiourea derivatives are known scavengers of reactive oxygen species (ROS). In vitro studies suggest that N'-(2,5-dimethylphenyl)-N,N-dimethylthiourea reacts with hydrogen peroxide (H₂O₂) to form dimethylthiourea dioxide, acting as a protective agent against oxidative stress .
Industrial Uses
The compound serves as an intermediate in agrochemical synthesis, particularly in insecticides and herbicides, due to its ability to inhibit acetylcholinesterase in pests .
Analytical Characterization
Mass Spectrometry (MS)
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ESI-MS (Q Exactive Orbitrap): Major ion at m/z 209.1 [M+H]⁺ .
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Fragmentation patterns include loss of CH₃ (15 Da) and SC(NH) groups .
Nuclear Magnetic Resonance (NMR)
Infrared Spectroscopy (IR)
Future Research Directions
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